Head-to-Head UT-A1 Potency Comparison: 10-Fold Superiority over the N-Adamantanyl Analog
A direct comparison within the same assay system reveals that the phenyl-substituted target compound is vastly more potent than its adamantanyl-substituted structural analog. The target compound inhibits rat UT-A1 with an IC50 of 150 nM, compared to 1,500 nM for the analog where the N-phenyl moiety is replaced by an N-adamantanyl group [1]. This represents a 10-fold difference in potency, demonstrating that the phenyl group is a critical pharmacophoric element for high-affinity UT-A1 binding, and that simple bulkier hydrophobic substitutions are not tolerated.
| Evidence Dimension | Inhibitory potency against rat UT-A1 urea transporter |
|---|---|
| Target Compound Data | IC50 = 150 nM |
| Comparator Or Baseline | 1-(Adamantan-1-yl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea; IC50 = 1,500 nM |
| Quantified Difference | 10-fold lower IC50 (higher potency) for the target compound |
| Conditions | MDCK cells expressing rat UT-A1, 15-minute incubation, fluorescence plate reader assay |
Why This Matters
For procurement in a UT-A1-focused drug discovery program, selecting the phenyl analog over the adamantanyl analog yields a 10-fold potency advantage, directly impacting the achievable therapeutic window and the compound's utility as a chemical probe or lead.
- [1] BindingDB. BDBM50575379 (Target) & BDBM50575415 (Comparator). IC50 values for 1-Phenyl and 1-Adamantanyl analogs on rat UT-A1, respectively. San Francisco State University / ChEMBL. View Source
